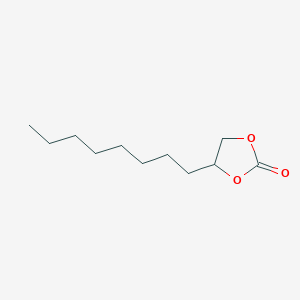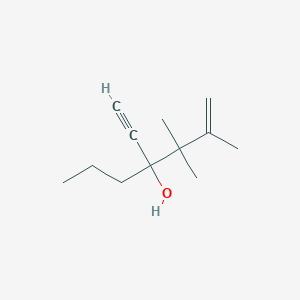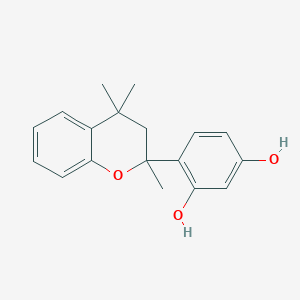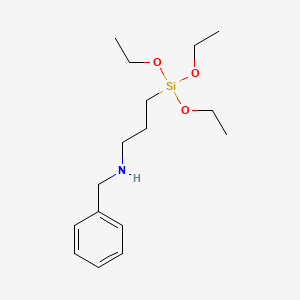
1,3-Dioxolan-2-one, 4-octyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolan-2-one, 4-octyl- is a cyclic carbonate compound with a unique structure that includes a dioxolane ring. This compound is known for its versatility in various chemical reactions and its potential applications in different scientific fields. The presence of the octyl group enhances its hydrophobic properties, making it suitable for specific industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dioxolan-2-one, 4-octyl- can be synthesized through several methods. One common approach involves the reaction of 1,3-propanediol with carbonyl compounds in the presence of a Brönsted or Lewis acid catalyst . The reaction typically requires refluxing in toluene with continuous removal of water using a Dean-Stark apparatus. Another method involves the use of ethyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .
Industrial Production Methods: Industrial production of 1,3-Dioxolan-2-one, 4-octyl- often involves the transesterification method, where hydroxyisopropyl chloroformate is generated by the action of propylene glycol and phosgene, followed by the action of sodium hydroxide . The product is then distilled under reduced pressure to obtain the final compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dioxolan-2-one, 4-octyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized using agents like KMnO4 and OsO4, and reduced using agents like LiAlH4 and NaBH4 .
Common Reagents and Conditions: Common reagents used in the reactions of 1,3-Dioxolan-2-one, 4-octyl- include ethyl orthoformate, tetrabutylammonium tribromide, and NBS . The reactions are typically carried out under mild conditions, often in the presence of a catalyst.
Major Products Formed: The major products formed from the reactions of 1,3-Dioxolan-2-one, 4-octyl- depend on the specific reaction conditions. For example, oxidation can lead to the formation of lactones, while reduction can yield alcohols .
Applications De Recherche Scientifique
1,3-Dioxolan-2-one, 4-octyl- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of polycarbonates and other polymers . In biology, it serves as a solvent for various biochemical reactions . In medicine, it is explored for its potential use in drug delivery systems due to its biocompatibility . Industrially, it is used as an electrolyte additive in lithium-ion batteries, enhancing the cycling efficiency and discharge capacity retention .
Mécanisme D'action
The mechanism of action of 1,3-Dioxolan-2-one, 4-octyl- involves its interaction with molecular targets through its cyclic carbonate structure. The compound can undergo ring-opening polymerization, leading to the formation of polycarbonates . The presence of the octyl group enhances its hydrophobic interactions, making it effective in specific applications such as drug delivery and battery electrolytes .
Comparaison Avec Des Composés Similaires
1,3-Dioxolan-2-one, 4-octyl- can be compared with other cyclic carbonates such as ethylene carbonate and propylene carbonate . While all these compounds share a similar cyclic carbonate structure, the presence of the octyl group in 1,3-Dioxolan-2-one, 4-octyl- provides unique hydrophobic properties that are not present in ethylene carbonate and propylene carbonate . This makes it more suitable for applications requiring hydrophobic interactions.
List of Similar Compounds:- Ethylene carbonate
- Propylene carbonate
- 1,3-Dioxan-2-one
Propriétés
Numéro CAS |
99260-48-7 |
|---|---|
Formule moléculaire |
C11H20O3 |
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
4-octyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C11H20O3/c1-2-3-4-5-6-7-8-10-9-13-11(12)14-10/h10H,2-9H2,1H3 |
Clé InChI |
XODUKNUDFZMDRF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1COC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14349095.png)

![1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14349097.png)
![Bis[(oxiran-2-yl)methyl] ethenylphosphonate](/img/structure/B14349099.png)
![1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14349101.png)



![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}piperidine](/img/structure/B14349130.png)

![1,1,1-Trifluoro-3-(trimethylsilyl)-2-[(trimethylsilyl)methyl]propan-2-ol](/img/structure/B14349132.png)

![2,2'-[[1,1'-Bi(cyclohexane)]-4,4'-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14349142.png)
